2-Amino-4,5-dimethoxybenzaldehyde
Overview
Description
2-Amino-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of benzaldehyde, featuring amino and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxybenzaldehyde typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by reduction. The nitration step introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to form 2-amino-4,5-dimethoxybenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: 2-Amino-4,5-dimethoxybenzoic acid.
Reduction: 2-Amino-4,5-dimethoxybenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Amino-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethoxybenzaldehyde in biological systems involves its interaction with cellular components. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
- 2-Amino-3,4-dimethoxybenzaldehyde
- 2-Amino-4,5-dimethoxybenzoic acid
- 2-Amino-4,5-dimethoxybenzyl alcohol
Comparison: 2-Amino-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its amino and methoxy groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying biological activities .
Biological Activity
2-Amino-4,5-dimethoxybenzaldehyde (ADMB) is an organic compound with the molecular formula . It is characterized by the presence of an amino group and two methoxy groups attached to a benzaldehyde moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's structure allows it to participate in various chemical reactions, notably the formation of Schiff bases. These Schiff bases are crucial for its biological activity as they can interact with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the methoxy groups can engage in hydrophobic interactions, influencing the compound’s binding affinity to various molecular targets.
Biological Activities
Research indicates that ADMB exhibits several notable biological activities:
- Antimicrobial Properties : ADMB has shown effectiveness against various microbial strains, making it a potential candidate for developing new antimicrobial agents.
- Cytotoxicity : Studies have demonstrated that ADMB displays significant cytotoxic effects on several cancer cell lines. For instance, it has been evaluated against a panel of 60 different tumor cell lines, showing promising results in inhibiting cell growth, particularly in breast cancer cell lines such as MCF7 and MDA-MB-468 .
- Antioxidant Activity : The compound also exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.
Table 1: Summary of Biological Activities of this compound
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of ADMB, the compound was tested against several human cancer cell lines using the MTT assay. The results indicated that ADMB inhibited cell proliferation effectively, with IC50 values in the low micromolar range for certain cell lines. Notably, it exhibited higher activity against MCF7 cells compared to other tested lines .
Another investigation focused on the mechanism by which ADMB induces cytotoxicity. It was found that ADMB disrupts microtubule formation, leading to G2/M phase arrest in the cell cycle. This disruption is critical for cancer treatment as it prevents cancer cells from dividing and proliferating .
Properties
IUPAC Name |
2-amino-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCPRADVSSLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447195 | |
Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22608-87-3 | |
Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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